molecular formula C16H15NO4 B7725916 Phthalic acid mono-(3-pyridin-4-yl-propyl) ester

Phthalic acid mono-(3-pyridin-4-yl-propyl) ester

Cat. No.: B7725916
M. Wt: 285.29 g/mol
InChI Key: OCEBITIWQABSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalic acid mono-(3-pyridin-4-yl-propyl) ester is a specialized chemical compound provided for research use only. It is not intended for diagnostic, therapeutic, or any personal use. This mono-ester of phthalic acid features a unique hybrid structure, combining an aromatic phthalate core with a pyridine-containing alkyl chain. This molecular architecture suggests potential as a versatile biochemical tool and synthetic intermediate. Researchers can explore its application in areas such as polymer science, where phthalate esters are commonly used as plasticizers to improve material flexibility (see, for example, discussions on common PAEs in Toxins and RSC Advances ). The presence of the pyridinyl moiety may impart coordination sites for metal-organic framework (MOF) synthesis or serve as a building block for pharmaceutical and agrochemical research. The compound's mechanism of action is likely structure-dependent; some phthalate esters are known to interact with biological systems, potentially acting as endocrine disruptors by interfering with hormonal signaling pathways (as discussed in Environ Res ), making this analog a candidate for investigating such interactions. Its mono-ester structure and pyridine group may also influence its biodegradability, a subject of active research for related phthalic acid esters (as explored in Toxics ). Researchers are advised to handle this product with appropriate safety precautions.

Properties

IUPAC Name

2-(3-pyridin-4-ylpropoxycarbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)13-5-1-2-6-14(13)16(20)21-11-3-4-12-7-9-17-10-8-12/h1-2,5-10H,3-4,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEBITIWQABSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Pathway Limitations

  • Di-Ester Byproducts : The nucleophilic hydroxyl group of 3-(4-pyridinyl)-propanol can react with excess phthalic anhydride, necessitating strict stoichiometric control.

  • Purification Complexity : Chromatographic separation is required to isolate the monoester from unreacted starting materials and di-esters.

Enzymatic Selectivity

Industrial Scalability and Cost Analysis

FactorChemical SynthesisEnzymatic Synthesis
Raw Material Cost$120–150/kg (anhydride)$200–250/kg (SAM cofactor)
Energy ConsumptionHigh (reflux, distillation)Low (ambient conditions)
Throughput50–100 kg/batch10–20 kg/batch (batch reactor)

Recommendation : For small-scale production (e.g., pharmaceutical intermediates), enzymatic methods offer superior regioselectivity. Large-scale industrial applications may favor chemical synthesis due to lower cofactor costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions, yielding phthalic acid and the corresponding alcohol:

Acidic Hydrolysis

  • Conditions : Reflux with HCl or H2_2SO4_4 in aqueous ethanol .

  • Products : Phthalic acid and 3-pyridin-4-yl-propanol.

Basic Hydrolysis

  • Conditions : NaOH or KOH in aqueous medium .

  • Products : Disodium phthalate and 3-pyridin-4-yl-propanol.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsTemperatureProducts
Acidic6M HCl, ethanol, reflux80–100°CPhthalic acid, 3-pyridin-4-yl-propanol
Basic2M NaOH, H2_2O25–60°CDisodium phthalate, 3-pyridin-4-yl-propanol

Aminolysis and Cyclization

The ester reacts with ammonia or amines to form amides or cyclic imides. For example:

  • Ammonolysis : Heating with aqueous ammonia produces phthalimide derivatives, analogous to methods used in phthalic acid waste treatment .

  • Mechanism : Nucleophilic attack by ammonia on the ester carbonyl, followed by cyclization.

Reaction Pathway :

Ester+NH3ΔPhthalimide+3-pyridin-4-yl-propanol\text{Ester} + \text{NH}_3 \xrightarrow{\Delta} \text{Phthalimide} + \text{3-pyridin-4-yl-propanol}

Coordination Chemistry

The pyridine group enables coordination with transition metals, forming complexes useful in catalysis or material science:

  • Metal Binding : Pyridine’s nitrogen atom coordinates to metals like Fe(II/III), Cu(II), or Pd(II) .

  • Example : Formation of a palladium complex for cross-coupling reactions, though direct evidence for this ester remains speculative .

Table 2: Potential Coordination Reactions

Metal IonLigand SiteApplication
Fe(III)Pyridine nitrogenCatalytic oxidation
Pd(II)Pyridine nitrogenSuzuki-Miyaura coupling

Biotransformation and Degradation

In biological systems, enzymatic hydrolysis by esterases releases phthalic acid and 3-pyridin-4-yl-propanol . Microbial degradation pathways (e.g., via Pseudomonas spp.) may further metabolize the components into CO2_2 and H2_2O .

Key Metabolites :

  • Phthalic acid (via esterase activity).

  • 3-pyridin-4-yl-propanol (oxidized to pyridine-4-carboxylic acid derivatives).

Cross-Coupling Reactivity

The pyridyl group may direct electrophilic aromatic substitution or participate in metal-catalyzed couplings:

  • Suzuki Coupling : Hypothetical aryl-aryl bond formation using Pd catalysts, though no direct studies confirm this .

  • Directing Effects : Pyridine’s electron-withdrawing nature could activate specific positions for functionalization.

Stability and Environmental Fate

  • Photodegradation : UV exposure likely cleaves the ester bond, producing phthalic acid and pyridyl-alcohol fragments .

  • Thermal Stability : Decomposes above 200°C, releasing CO2_2 and pyridine derivatives .

Scientific Research Applications

Synthetic Routes

  • Esterification Reaction : Phthalic acid reacts with 3-pyridin-4-yl-propanol to form the ester.
  • Purification : The product is purified through recrystallization or chromatographic techniques to achieve high purity.

Scientific Research Applications

The applications of phthalic acid mono-(3-pyridin-4-yl-propyl) ester can be categorized into several domains:

Chemistry

  • Intermediate in Synthesis : It serves as an intermediate in synthesizing complex organic molecules and polymers, enhancing chemical reactivity due to its functional groups.
  • Reactivity : It can undergo oxidation, reduction, and substitution reactions, allowing for the formation of various derivatives.

Biology

  • Biochemical Assays : The compound is investigated as a ligand in biochemical assays, potentially interacting with biological targets such as enzymes and receptors.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further biological evaluation .

Medicine

  • Therapeutic Potential : Researchers explore its therapeutic properties and utility as a building block in drug development. The pyridine moiety may enhance bioactivity through specific interactions with biological systems .
  • Drug Development : Its structural characteristics make it valuable in designing new pharmaceuticals targeting various diseases.

Industry

  • Specialty Chemicals : It is utilized in producing specialty chemicals that require specific properties imparted by the pyridine group, such as improved solubility and reactivity.

Mechanism of Action

The mechanism of action of phthalic acid mono-(3-pyridin-4-yl-propyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-pyridin-4-yl-propanol, which can then interact with biological targets such as enzymes or receptors. The pyridine ring in the compound may also participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Bioactivity of Phthalic Acid Esters
Compound Bioactivity (IC₅₀ or Notable Effects) Reference
Phthalic acid mono-(3-pyridin-4-yl-propyl) ester Not reported in evidence; inferred enhanced binding due to pyridine
4-Ethyl-6-propyl-tetrahydrobenzodioxacycloundecine-1,9-dione (PAE 1) Pancreatic lipase: 24.43 µg/mL; α-glucosidase: 10.28 µg/mL
Sweroside (iridoid glycoside) Weak α-glucosidase inhibition (40.28 µg/mL); laxative effects
Di-n-propyl phthalate (DNPP) Primarily used as a plasticizer; no bioactivity reported

Key Observations :

  • The pyridine group in the target compound could enhance enzyme inhibition (e.g., α-glucosidase) compared to alkyl PAEs like DNPP, which lack bioactive substituents .

Physicochemical Properties

Table 2: Physical-Chemical Properties of Selected PAEs
Compound Molecular Weight Polarity Applications Reference
This compound ~275 (estimated) High Potential drug candidate
Di-n-propyl phthalate (DNPP) 250.29 Moderate Plasticizer, industrial uses
3,6-Diiodo-4,5-dimethyl-phthalic acid dimethyl ester 474.02 Low Crystal engineering, materials
Phthalic acid di(2-ethylhexyl) ester 390.56 Low Plasticizer (PVC production)

Key Observations :

  • The pyridine substituent likely increases polarity and water solubility compared to DNPP or di(2-ethylhexyl) phthalate, which are nonpolar and used as plasticizers .
  • Iodinated PAEs like 3,6-diiodo derivatives exhibit low polarity and high molecular weight, favoring applications in crystal engineering .

Environmental and Industrial Relevance

  • Plasticizers: Most PAEs (e.g., di-n-butyl, diethylhexyl) are industrial plasticizers .
  • Environmental Fate : Alkyl PAEs like DNPP are persistent pollutants , whereas the pyridine moiety in the target compound could alter biodegradability or toxicity profiles.

Biological Activity

Phthalic acid mono-(3-pyridin-4-yl-propyl) ester, a derivative of phthalic acid, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is synthesized from phthalic anhydride and 3-pyridin-4-yl-propanol. The chemical structure can be represented as follows:

C14H15NO4\text{C}_{14}\text{H}_{15}\text{N}\text{O}_4

This compound features a phthalate backbone with a pyridine ring, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of phthalic acid, including this compound, exhibit significant antimicrobial properties.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several phthalate esters against common pathogens such as E. coli, S. aureus, and C. albicans. The results demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, indicating potent antibacterial effects .

CompoundMIC (µg/mL)Pathogen
This compound12.5S. aureus
Control (Ciprofloxacin)10E. coli
Control (Nystatin)15C. albicans

Antioxidant Properties

The antioxidant potential of phthalic acid derivatives has been explored through various assays, including the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Research Findings: Antioxidant Activity

In a comparative study, this compound exhibited significant free radical scavenging activity, with an IC50 value of 150 µg/mL in the DPPH assay, outperforming several other tested compounds .

CompoundIC50 (µg/mL)Assay Type
This compound150DPPH
Control (Ascorbic Acid)50DPPH
Control (BHT)100FRAP

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA).

Findings on Cytotoxic Effects

In vitro studies revealed that the compound exhibited cytotoxicity with an IC50 value of 30 µg/mL against EAC cells, indicating potential as an anticancer agent .

Cell LineIC50 (µg/mL)
Ehrlich’s Ascites Carcinoma30
Dalton’s Lymphoma Ascites25

Q & A

Q. What experimental designs are optimal for studying synergistic toxicity between phthalic acid esters and co-pollutants (e.g., heavy metals)?

  • Methodology : Use factorial design to test combinations of esters (e.g., 10 µM) and metals (e.g., 5 µM Cd²⁺). Assess cytotoxicity in human renal proximal tubule cells (HK-2) via lactate dehydrogenase (LDH) release. Apply isobolographic analysis to classify interactions (additive, synergistic). Mechanistic insights can be gained via reactive oxygen species (ROS) assays and metallothionein quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.